LogP and Lipophilicity Comparison of 4-Chloro-5,7-difluoro-3-iodoquinoline vs. Non-Fluorinated Analogs
4-Chloro-5,7-difluoro-3-iodoquinoline exhibits a calculated LogP value of 3.771, which is significantly higher than the LogP of the non-fluorinated comparator 4-chloro-3-iodoquinoline (LogP = 2.94), as determined by computational predictions . This increased lipophilicity, attributable to the 5,7-difluoro substitution, is a critical parameter for optimizing membrane permeability and bioavailability in drug discovery programs .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.771 (calculated) |
| Comparator Or Baseline | 4-chloro-3-iodoquinoline: 2.94 (calculated) |
| Quantified Difference | ΔLogP = +0.831 (28% increase) |
| Conditions | Computational prediction using standard algorithms (e.g., ChemAxon) |
Why This Matters
A higher LogP value indicates enhanced lipophilicity, which is a key determinant of passive membrane diffusion and oral absorption, providing a quantifiable advantage for the target compound in lead optimization campaigns.
